molecular formula C41H52N2O9 B1250174 Saptomycin B

Saptomycin B

Cat. No.: B1250174
M. Wt: 716.9 g/mol
InChI Key: VWFVFHNESZVLJB-WRWKXZNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saptomycin B is a member of the pluramycin family of antibiotics, which are known for their unique structural features and significant bioactivities. It was isolated from a strain of Streptomyces sp. HP530 and exhibits antitumor activity against both human and murine tumor cell lines . Structurally, this compound contains an anthrapyranone chromophore with two amino C-glycosides and a six-carbon side chain .

Chemical Reactions Analysis

Saptomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthrapyranone chromophore can lead to the formation of quinones, while reduction can yield hydroquinones .

Properties

Molecular Formula

C41H52N2O9

Molecular Weight

716.9 g/mol

IUPAC Name

10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2-[(Z)-hex-4-en-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C41H52N2O9/c1-11-12-13-19(2)28-17-27(44)31-20(3)14-25-33(39(31)52-28)38(48)34-32(37(25)47)23(29-16-26(42(7)8)35(45)21(4)50-29)15-24(36(34)46)30-18-41(6,43(9)10)40(49)22(5)51-30/h11-12,14-15,17,19,21-22,26,29-30,35,40,45-46,49H,13,16,18H2,1-10H3/b12-11-/t19?,21-,22+,26-,29?,30?,35-,40-,41+/m1/s1

InChI Key

VWFVFHNESZVLJB-WRWKXZNDSA-N

Isomeric SMILES

C/C=C\CC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)C6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O

Canonical SMILES

CC=CCC(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O

Synonyms

saptomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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